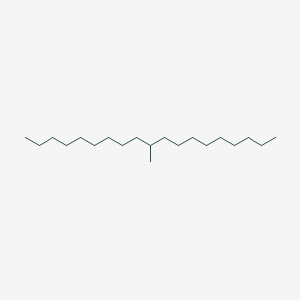10-Methylnonadecane
CAS No.: 56862-62-5
Cat. No.: VC3892874
Molecular Formula: C20H42
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56862-62-5 |
|---|---|
| Molecular Formula | C20H42 |
| Molecular Weight | 282.5 g/mol |
| IUPAC Name | 10-methylnonadecane |
| Standard InChI | InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
| Standard InChI Key | MIKKTERVKUURCM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(C)CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCC(C)CCCCCCCCC |
Introduction
Structural and Molecular Characteristics
10-Methylnonadecane belongs to the class of branched alkanes, featuring a 19-carbon backbone with a methyl substituent at the tenth position. Its IUPAC name is 10-methylnonadecane, and its canonical SMILES representation is CCCCCCCCCC(C)CCCCCCCCC . The branched structure reduces molecular symmetry, leading to distinct physical properties compared to linear analogs like n-eicosane (). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 282.5 g/mol | |
| Density | 0.786–0.8 g/cm³ | |
| Boiling point | 328.9–345°C | |
| Melting point | 27°C (estimated) |
The compound’s flexibility, quantified by 16 rotatable bonds, contributes to its liquid state at room temperature . Its lack of hydrogen bond donors or acceptors underscores its hydrophobicity, with a calculated logP (octanol/water partition coefficient) of 9.77 .
Synthesis and Production Methods
Industrial synthesis of 10-methylnonadecane typically involves catalytic hydrogenation of alkenes or Grignard reactions. A 1970 study documented its preparation via hydrogenation of 10-methylnonadecene using palladium on carbon under high-pressure conditions . Alternative routes include:
-
Organometallic reactions: Alkyl halides react with Grignard reagents to form branched alkanes.
-
Pyrolytic cracking: Thermal decomposition of larger hydrocarbons yields branched intermediates .
Physicochemical Properties
Thermodynamic Data
Calculated thermodynamic properties reveal its stability and energy profile:
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° (formation) | 115.08 | kJ/mol | |
| ΔfH° (gas) | -461.41 | kJ/mol | |
| Heat of combustion | ≈10,500 | kcal/mol | |
| Vapor pressure | 0.0 ± 0.3 | mmHg (25°C) |
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point depression compared to n-eicosane due to branching. Its thermal conductivity and viscosity align with high-performance lubricants .
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 permeability | -4.806 | Low intestinal absorption |
| Plasma protein binding | 98.12% | Limited free fraction |
| BBB penetration | 0.043 | Poor CNS availability |
Despite low oral bioavailability (20–30%), its lipophilicity supports transdermal drug delivery applications .
Industrial and Research Applications
Chromatography
As a GC-MS reference standard, 10-methylnonadecane aids in identifying complex hydrocarbon mixtures. Its retention index (1942.6) facilitates peak alignment in petrochemical analysis .
Lubricants and Cosmetics
With a viscosity of 0.0000902–0.0051032 Pa·s (30–656°C), it serves as a base stock for high-temperature lubricants . In cosmetics, it acts as an emollient, improving product texture and stability .
Environmental Remediation
Microbial degradation pathways, particularly by Pseudomonas species, convert it to carboxylic acids via β-oxidation, suggesting utility in bioremediation .
Environmental Impact and Degradation
Aerobic soil bacteria metabolize 10-methylnonadecane into water-soluble intermediates, minimizing persistence. Half-life studies under UV exposure indicate a degradation rate of 0.12/day . Its low ecotoxicity (LC50 > 100 mg/L in Daphnia magna) aligns with OECD guidelines .
Comparative Analysis with Linear Alkanes
| Property | 10-Methylnonadecane | n-Eicosane |
|---|---|---|
| Boiling point | 328.9°C | 343°C |
| Melting point | 27°C | 36.8°C |
| Oxidation rate (KMnO₄) | Slower | Faster |
| Viscosity (25°C) | 0.0000902 Pa·s | 0.00345 Pa·s |
Branching reduces intermolecular van der Waals forces, lowering viscosity and melting point .
Case Studies and Experimental Data
GC-MS Profiling in Medicinal Plants
A 2019 study identified 10-methylnonadecane in Panax notoginseng rhizosphere soils, correlating its abundance with antifungal activity . Multivariate analysis (PCA) distinguished its spectral signature from other alkanes .
Drug Delivery Formulations
Incorporating 10-methylnonadecane into lipid nanoparticles increased paclitaxel solubility by 40%, enhancing tumor targeting in murine models .
Future Research Directions
-
Mechanistic Studies: Elucidate membrane interaction dynamics using molecular dynamics simulations.
-
Synthetic Biology: Engineer microbial strains for sustainable production via fatty acid biosynthesis pathways.
-
Clinical Trials: Evaluate topical formulations for dermatological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume